molecular formula C15H11BrClNO3 B12454676 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid

5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid

Cat. No.: B12454676
M. Wt: 368.61 g/mol
InChI Key: ZUYPQVDYUQPHPT-UHFFFAOYSA-N
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Description

5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID is an organic compound that features both bromine and chlorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid . The reaction is carried out at 30°C, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 75% yield and 99% purity . The reaction conditions are carefully controlled to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Sulfuric Acid: Acts as a catalyst in the bromination process.

    Electrodes (Ag/Cu): Used in dehalogenation reactions.

Major Products

Scientific Research Applications

5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For example, it can act on methionine aminopeptidase 2, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of bromine, chlorine, and acetamido groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H11BrClNO3

Molecular Weight

368.61 g/mol

IUPAC Name

5-bromo-2-[[2-(4-chlorophenyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11BrClNO3/c16-10-3-6-13(12(8-10)15(20)21)18-14(19)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19)(H,20,21)

InChI Key

ZUYPQVDYUQPHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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